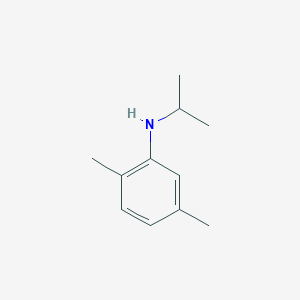

2,5-dimethyl-N-(propan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(propan-2-yl)aniline is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.264. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Haematotoxicity

Research on aniline and its dimethyl derivatives, including 2,5-dimethyl-N-(propan-2-yl)aniline, highlights their pharmacokinetic properties and haematotoxic effects. A study by Miura et al. (2021) shows that these compounds undergo rapid metabolic activation in rats, with specific methyl groups influencing their metabolic rates and activation reactions.

Fluorescence and Temperature Sensing

A study on the fluorescence intensity of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, which is structurally related to this compound, demonstrates its unusual intensification with rising temperature. Cao et al. (2014) found that this dye could be used for ratiometric temperature detection due to its strong TICT emissions.

Photochemical Applications

The photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile leads to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. Guizzardi et al. (2000) described this process, which is relevant for the synthesis of compounds similar to this compound.

Electroluminescence and Organic Electronics

A novel class of emitting amorphous molecular materials, including compounds related to this compound, has been synthesized for use in organic electroluminescent devices. Doi et al. (2003) noted that these materials exhibit intense fluorescence, high thermal stability, and are suitable for multicolor light emission, including white light.

Amino-Claisen Rearrangement

Research by Abdrakhmanov et al. (2013) on the amino-Claisen rearrangement of 2,5-dimethyl-N-(pent-3-en-2-yl)aniline sheds light on the synthetic and kinetic regularities of this reaction, crucial for understanding the chemical behavior of similar compounds.

Properties

IUPAC Name |

2,5-dimethyl-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERDRTFZTDBHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)

![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)

![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)

![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)

![4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362436.png)

![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)